NCI-60 Human Tumor Cell Line Growth Inhibition Panel: Complete Inactivity Profile Versus Cell-Active Structural Analogs
The target compound was evaluated across the full NCI-60 human tumor cell line panel and returned an 'Inactive' outcome in every single cell line tested, spanning non-small cell lung (NCI-H23, NCI-H226, NCI-H322M, NCI-H460, HOP-62, HOP-92, NCI-H522, A549/ATCC), melanoma (LOX IMVI, M14, MALME-3M, UACC-62, UACC-257, SK-MEL-2, SK-MEL-5, SK-MEL-28), prostate (PC-3, DU-145), CNS (SF-268, SF-295, SF-539, SNB-19, SNB-75, U251), and colon (HT29, COLO 205, HCT-15, KM12) lineages [1]. This stands in marked contrast to the monochloro analog CID-2011756 (5-(3-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide), which inhibits phorbol ester-induced endogenous PKD1 activation in LNCaP prostate cancer cells in a concentration-dependent manner and belongs to a set of cell-active PKD1 inhibitors with in vitro IC50 values ranging from 0.4 to 6.1 µM [2]. The complete loss of cellular antiproliferative activity upon transitioning from 3-chloro to 2,5-dichloro substitution on the 5-phenyl ring establishes a critical structure-activity cliff that makes the target compound a uniquely suitable negative control for phenotypic screening programs involving this chemotype.
| Evidence Dimension | Cell growth inhibition across human tumor cell line panel |
|---|---|
| Target Compound Data | Inactive in all 29+ distinct NCI-60 cell lines tested (no growth inhibition observed at screening concentration) |
| Comparator Or Baseline | CID-2011756 (5-(3-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide): cell-active PKD1 inhibitor; in vitro PKD1 IC50 range 0.4–6.1 µM; concentration-dependent inhibition of endogenous PKD1 activation in LNCaP cells |
| Quantified Difference | Complete loss of detectable cellular activity: target compound is uniformly inactive across all NCI-60 cell lines, whereas the 3-chloro regioisomer CID-2011756 exhibits low-micromolar PKD1 inhibitory activity with cell-based target engagement confirmation |
| Conditions | NCI-60 human tumor cell line growth inhibition assay (confirmatory screen); CID-2011756 data from PKD1 in vitro kinase assay and LNCaP prostate cancer cell-based PKD1 activation assay (Sharlow et al., 2011) |
Why This Matters
For laboratories conducting chemotype-based phenotypic screens or SAR exploration of 5-aryl furan-2-carboxamides, this compound provides an experimentally validated inactive control whose 2,5-dichloro substitution prevents the confounding PKD1 inhibitory activity observed with the monochloro analog, enabling cleaner interpretation of target-specific effects.
- [1] PubChem BioAssay Summary for CID 2043476. National Center for Biotechnology Information. NCI human tumor cell line growth inhibition assay data. Accessed via PubChem PUG REST API (pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/2043476/assaysummary/JSON). View Source
- [2] Sharlow ER, Giridhar KV, LaValle CR, Chen J, Leimgruber S, Barrett R, Bravo-Altamirano K, Wipf P, Lazo JS, Wang QJ. Discovery of diverse small molecule chemotypes with cell-based PKD1 inhibitory activity. PLoS One. 2011 Oct 5;6(10):e25134. doi: 10.1371/journal.pone.0025134. PMID: 21998636. View Source
